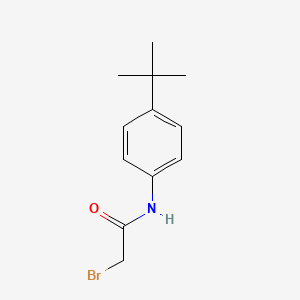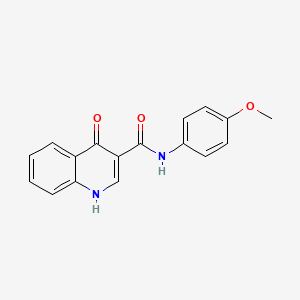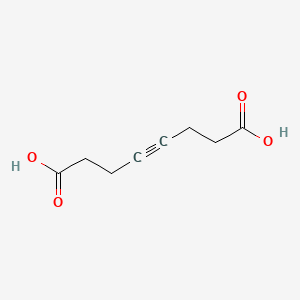
5-phenylsulfanyl-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenylsulfanyl-2H-tetrazole: is an organic compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. The phenylthio group attached to the tetrazole ring introduces unique chemical properties, making this compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylsulfanyl-2H-tetrazole typically involves the reaction of phenylthiol with sodium azide and carbon disulfide under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-phenylsulfanyl-2H-tetrazole can undergo oxidation reactions, where the phenylthio group is converted to a sulfoxide or sulfone group.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted tetrazoles depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-phenylsulfanyl-2H-tetrazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 5-phenylsulfanyl-2H-tetrazole involves its interaction with specific molecular targets in biological systems. The phenylthio group can form strong interactions with proteins and enzymes, modulating their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit key enzymes involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
5-(Phenylthio)-1H-benzimidazole: Similar in structure but with a benzimidazole ring instead of a tetrazole ring.
5-(Phenylthio)-1H-pyrazole: Contains a pyrazole ring, offering different chemical properties.
5-(Phenylthio)-1H-imidazole: Features an imidazole ring, which affects its reactivity and applications.
Uniqueness: 5-phenylsulfanyl-2H-tetrazole stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making this compound a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C7H6N4S |
|---|---|
Molekulargewicht |
178.22 g/mol |
IUPAC-Name |
5-phenylsulfanyl-2H-tetrazole |
InChI |
InChI=1S/C7H6N4S/c1-2-4-6(5-3-1)12-7-8-10-11-9-7/h1-5H,(H,8,9,10,11) |
InChI-Schlüssel |
HMJGQFMTANUIEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-chlorocyclopent-2-en-1-one](/img/structure/B8514640.png)


![3-[(4-Methylthiophen-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8514661.png)



